1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common synthetic route includes the bromination of 3-(methylthio)acetophenone to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, and it may be used in the development of pharmaceuticals. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials. Its unique functional groups can impart desirable characteristics to the final material.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a chloromethyl group instead of a bromomethyl group. The reactivity of the chloromethyl group is generally lower than that of the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-(Bromomethyl)-5-(ethylthio)phenyl)propan-2-one: This compound has an ethylthio group instead of a methylthio group. The larger ethyl group may affect the compound’s steric properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrOS |
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Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
PXARBXHMVAWKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC)CBr |
Origin of Product |
United States |
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